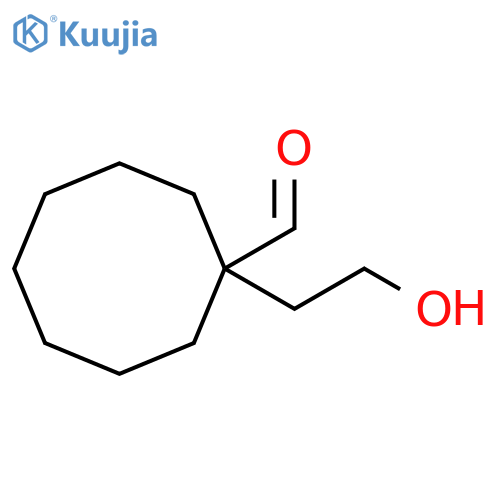Cas no 1936220-49-3 (1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde)

1936220-49-3 structure
商品名:1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Cyclooctanecarboxaldehyde, 1-(2-hydroxyethyl)-
- 1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde
- EN300-1619189
- 1936220-49-3
-
- インチ: 1S/C11H20O2/c12-9-8-11(10-13)6-4-2-1-3-5-7-11/h10,12H,1-9H2
- InChIKey: FGOJVGHLUTUHML-UHFFFAOYSA-N
- ほほえんだ: C1(CCO)(C=O)CCCCCCC1
計算された属性
- せいみつぶんしりょう: 184.146329876g/mol
- どういたいしつりょう: 184.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.012±0.06 g/cm3(Predicted)
- ふってん: 290.4±13.0 °C(Predicted)
- 酸性度係数(pKa): 15.14±0.10(Predicted)
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1619189-10000mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 10000mg |
$4852.0 | 2023-09-23 | ||
| Enamine | EN300-1619189-100mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 100mg |
$993.0 | 2023-09-23 | ||
| Enamine | EN300-1619189-1000mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 1000mg |
$1129.0 | 2023-09-23 | ||
| Enamine | EN300-1619189-2500mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 2500mg |
$2211.0 | 2023-09-23 | ||
| Enamine | EN300-1619189-5000mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 5000mg |
$3273.0 | 2023-09-23 | ||
| Enamine | EN300-1619189-50mg |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 50mg |
$948.0 | 2023-09-23 | ||
| Enamine | EN300-1619189-2.5g |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 2.5g |
$2771.0 | 2023-06-04 | ||
| Enamine | EN300-1619189-5.0g |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 5g |
$4102.0 | 2023-06-04 | ||
| Enamine | EN300-1619189-0.05g |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 0.05g |
$1188.0 | 2023-06-04 | ||
| Enamine | EN300-1619189-0.1g |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde |
1936220-49-3 | 0.1g |
$1244.0 | 2023-06-04 |
1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
1936220-49-3 (1-(2-hydroxyethyl)cyclooctane-1-carbaldehyde) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 249916-07-2(Borreriagenin)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
